molecular formula C16H19N3O2S B5588822 5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5588822
M. Wt: 317.4 g/mol
InChI Key: UKGZFYRVZKIRSP-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[4-(Dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one often involves multistep reactions that include the formation of intermediate structures, followed by condensation and cyclization steps. For instance, Foricher et al. (1985) described the synthesis of a related compound through a one-pot reaction involving an acid-catalyzed transformation and subsequent reactions yielding a thiazoline derivative (Foricher, Montavon, Pfoertner, & Schönholzer, 1985). Lamphon et al. (2004) reported the synthesis of thiazolopyridine derivatives featuring the morpholin-4-yl moiety, highlighting the versatility of these synthetic approaches in generating complex thiazol-based structures (Lamphon, El-Gaby, Khafagy, El-Hag Ali, El-Maghraby, Eyada, & Helal, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-[4-(Dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is characterized by specific configurations and atom arrangements that influence their physical and chemical behavior. Pyrih et al. (2023) studied the proton tautomerism and stereoisomerism in related thiazolone derivatives, providing insight into the structural preferences and stability of these molecules (Pyrih, Łapiński, Zięba, Mizera, Lesyk, Gzella, & Jaskolski, 2023).

properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-18(2)13-5-3-12(4-6-13)11-14-15(20)17-16(22-14)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZFYRVZKIRSP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

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